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Introduction

Ifetroban is an orally bioavailable, potent, and selective antagonist of the thromboxane
A2/prostaglandin H2 (TP) receptor.[1] It has been investigated for its therapeutic potential in a
variety of conditions, including cardiovascular diseases, fibrotic disorders, and cancer.[2][3]
This technical guide provides a detailed overview of the pharmacokinetics and
pharmacodynamics of Ifetroban, summarizing key data from preclinical and clinical studies to
support further research and development efforts.

Ifetroban, also known as BMS-180291, competitively inhibits the binding of thromboxane A2
(TXA2) and its precursor, prostaglandin H2 (PGH2), to the TP receptor. This action prevents
downstream signaling pathways that lead to platelet activation and aggregation,
vasoconstriction, and smooth muscle cell proliferation. By blocking these effects, Ifetroban
exhibits antithrombotic, antihypertensive, and potential anti-metastatic properties.

Pharmacokinetics

The pharmacokinetic profile of Ifetroban has been characterized in several preclinical species
and in humans. The drug is rapidly absorbed after oral administration and is extensively
metabolized.

Absorption and Distribution
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Following oral administration, Ifetroban reaches peak plasma concentrations (Tmax) between
5 and 20 minutes across different species. The drug is extensively distributed into tissues, as
indicated by its steady-state volume of distribution.

Metabolism and Excretion

Ifetroban undergoes extensive metabolism. In humans, the primary metabolite is an
acylglucuronide, which accounts for approximately 60% of the radioactivity in plasma. In
contrast, in rats and dogs, the parent drug constitutes about 40-50% of the plasma radioactivity.
The primary route of excretion is through the feces, with urinary excretion being a minor
pathway in most species. In rats, extensive biliary excretion of a hydroxylated metabolite has
been observed.

Pharmacokinetic Parameters

A summary of key pharmacokinetic parameters for Ifetroban across different species is
presented in the table below.

Parameter Rat Dog Monkey Human
Dose 3 mg/kg 1 mg/kg 1 mg/kg 50 mg
Tmax (min) 5-20 5-20 5-20 5-20
Terminal Half-life
~8 ~20 ~27 ~22
(h)
Absolute
Bioavailability 25 35 23 48
(%)
Urinary Excretion
3 14 27
(% of dose)
Fecal Excretion ] ) ) ]
Remainder Remainder Remainder Remainder

(% of dose)

Data compiled
from a study by
Dockens et al.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1674419?utm_src=pdf-body
https://www.benchchem.com/product/b1674419?utm_src=pdf-body
https://www.benchchem.com/product/b1674419?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Pharmacodynamics

The pharmacodynamic effects of Ifetroban are a direct consequence of its antagonism of the
TP receptor. These effects have been demonstrated in a variety of in vitro and in vivo models.

Mechanism of Action

Ifetroban’s primary mechanism of action is the competitive antagonism of the thromboxane
A2/prostaglandin H2 (TP) receptor. This prevents the binding of the endogenous ligands,
thromboxane A2 (TXA2) and prostaglandin H2 (PGH2), which are potent mediators of platelet

aggregation and vasoconstriction.
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Mechanism of Action of Ifetroban. Ifetroban blocks the TP receptor, inhibiting the actions of
PGH2 and TXA2.

In Vitro and Preclinical Studies

In vitro studies have demonstrated that Ifetroban can inhibit platelet aggregation induced by
TP receptor agonists. Preclinical animal models have shown its efficacy in various disease
states, including hypertension, thrombosis, myocardial ischemia, and stroke. For instance, in a
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ferret model of myocardial ischemia and reperfusion, Ifetroban was shown to reduce infarct
size. Furthermore, in mouse models of triple-negative breast cancer, Ifetroban significantly
reduced lung and liver metastasis by blocking platelet-tumor cell interactions.

Clinical Studies
Ifetroban has been evaluated in several Phase Il clinical trials for various indications.
A multicenter, randomized, placebo-controlled Phase Il trial was designed to evaluate the

safety and efficacy of oral Ifetroban in patients with IPF. The primary objective was to assess
the change in lung function over a 12-month treatment period.

Ifetroban

(Oral, Once Daily)
Patient Screening Randomization
(IPF Diagnosis) (1:1) |—>

Placebo
(Oral, Once Daily) Safety Assessment

Efficacy Assessment
(Lung Function)

12-Month Treatment

Click to download full resolution via product page

Workflow of the Phase Il Clinical Trial of Ifetroban in IPF.

A Phase Il randomized, double-blind, placebo-controlled study was conducted to assess the
safety, pharmacokinetics, and efficacy of two doses of oral Ifetroban in subjects with DMD. The
trial evaluated the effect of Ifetroban on cardiac function over a 12-month period. Results from
this trial showed that high-dose Ifetroban treatment led to a significant improvement in left
ventricular ejection fraction (LVEF) compared to a control group.

Experimental Protocols
Disposition Study in Rats, Dogs, Monkeys, and Humans

» Objective: To characterize the pharmacokinetics, absolute bioavailability, and disposition of
Ifetroban.

o Methodology:
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o Subjects: Sprague-Dawley rats, beagle dogs, cynomolgus monkeys, and healthy human
volunteers.

o Drug Administration: A single intravenous or oral dose of radiolabeled ([14C] or [3H])
Ifetroban was administered.

o Sample Collection: Plasma, urine, and feces were collected at various time points.

o Analysis: Radioactivity in the collected samples was measured to determine the
concentration of Ifetroban and its metabolites.

Phase Il Clinical Trial in Idiopathic Pulmonary Fibrosis
(IPF)

» Objective: To determine the safety and efficacy of oral Ifetroban compared to placebo in
subjects with IPF.

o Methodology:

o Study Design: A multicenter, prospective, randomized, placebo-controlled, double-blind,
Phase Il study.

[¢]

Participants: Patients diagnosed with IPF.

o

Intervention: Oral Ifetroban or placebo administered once daily for 12 months.

o

Primary Outcome: Change in lung function.

[¢]

Assessments: Safety and efficacy were assessed throughout the study.

Conclusion

Ifetroban is a potent and selective TP receptor antagonist with a well-characterized
pharmacokinetic and pharmacodynamic profile. Its ability to inhibit platelet aggregation and
vasoconstriction has led to its investigation in a range of cardiovascular and fibrotic diseases.
Clinical trial data, particularly in Duchenne muscular dystrophy, have shown promising results
regarding its cardioprotective effects. Further research is warranted to fully elucidate the
therapeutic potential of Ifetroban in various clinical settings. This comprehensive guide
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provides a foundation for researchers and drug development professionals to build upon in
their future investigations of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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